N-(2-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-7-9-16(10-8-14)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-15-5-3-4-6-17(15)29-2/h3-10H,11-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVUPIMNRXBRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of 4-oxo-tetrahydroimidazo-triazine carboxamides , where variations in the carboxamide substituent and peripheral groups significantly influence physicochemical and pharmacological properties. Below is a comparative analysis with two closely related analogs:
Substituent Variations and Structural Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(2-Methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | 946310-95-8 | C₂₁H₂₁N₅O₃ | 391.4 | 2-Methoxybenzyl, p-Tolyl |
| 4-Oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | 946229-54-5 | C₁₆H₁₉N₅O₂ | 313.35 | Propyl, p-Tolyl |
| N-Cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | 946279-38-5 | C₁₉H₂₃N₅O₂ | 353.4 | Cyclohexyl, p-Tolyl |
Key Observations:
Molecular Weight and Complexity :
Research Findings and Implications
Structural Analogues in Drug Discovery
Compounds with the 4-oxo-tetrahydroimidazo-triazine scaffold are of interest due to their structural resemblance to bioactive heterocycles. For example:
- Temozolomide (), a related imidazotetrazine, is a clinically used alkylating agent. The target compound’s triazine core may offer similar reactivity but with modified specificity due to its substituents .
- Fluorinated triazinones () exhibit enhanced bioactivity due to fluorine’s electronegativity, suggesting that functionalization of the target compound’s p-tolyl or methoxybenzyl groups could optimize efficacy .
Q & A
Q. What are the optimal synthetic pathways and purification strategies for this compound?
Methodological Answer: The synthesis involves multi-step reactions starting with condensation of hydrazine derivatives with ethyl 3-methyl-2-oxobutanoate, followed by cyclization under reflux conditions (e.g., ethanol, 80°C). Key steps include:
- Cyclocondensation : Reaction of 2-hydrazonoimidazolidines with carbonyl compounds in ethanol .
- Functionalization : Introduction of the 2-methoxybenzyl and p-tolyl groups via nucleophilic substitution or coupling reactions (e.g., using DMF as solvent, 100°C) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 v/v) achieves >95% purity . Critical Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., benzyltributylammonium bromide for SN2 reactions) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR (400 MHz, DMSO-d6): Peaks at δ 3.8 (methoxy group), δ 2.3 (p-tolyl methyl), and δ 7.2–7.4 (aromatic protons) confirm substituent integration .
- 13C NMR : Signals at δ 165–170 ppm (carbonyl groups) and δ 50–60 ppm (tetrahydrotriazine carbons) validate the fused ring system .
Q. How does the compound’s stability under thermal and pH conditions influence storage protocols?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, requiring storage below 25°C in inert atmospheres .
- pH Sensitivity : Stability studies in PBS (pH 7.4) vs. acidic buffers (pH 3.0) show <5% degradation over 72 hours at 4°C, suggesting refrigeration in neutral buffers . Experimental Design : Use accelerated stability testing (40°C/75% RH) over 30 days to predict shelf life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Systematic Substitution : Replace the 2-methoxybenzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or bulky (e.g., 2-naphthyl) groups to assess effects on target binding .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, IC50 determination via MTT assay) and bacterial strains (MIC via broth microdilution) .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) identify interactions with kinases or DNA gyrase .
Q. What strategies are effective in identifying biological targets and mechanisms of action?
Methodological Answer:
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibition (e.g., EGFR, IC50 < 1 µM) .
- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathways (e.g., apoptosis upregulation, NF-κB downregulation) .
Q. How can advanced analytical methods quantify this compound in biological matrices?
Methodological Answer:
- Voltammetry : Screen-printed carbon electrodes modified with carbon nanofibers (SPCE/CNFs) detect the compound at nM levels via square-wave voltammetry (peak at -0.8 V vs. Ag/AgCl) .
- LC-MS/MS : MRM mode with transitions m/z 435.4 → 317.2 (collision energy 25 eV) achieves LOD of 0.1 ng/mL in plasma .
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) ensures >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
